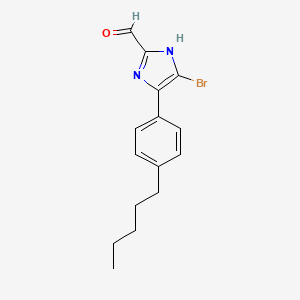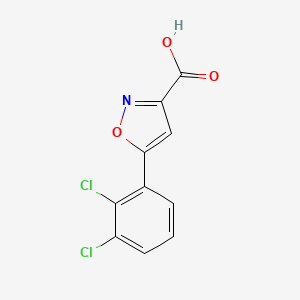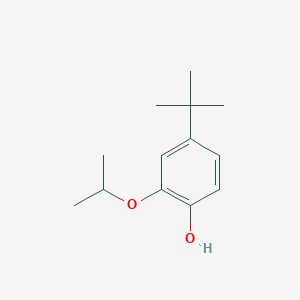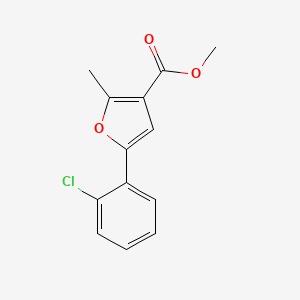
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a specialized organosilicon compound It features a silane group bonded to a naphthyl ring that is partially hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane typically involves the hydrosilylation of 5,6,7,8-tetrahydro-2-naphthol with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) are used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and functionality.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane involves its interaction with molecular targets through its silane group. The trimethylsilyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. This interaction can influence the physical and chemical properties of the target molecules, leading to enhanced stability, reactivity, or functionality.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydro-2-naphthol: A precursor in the synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane.
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride (TMSCl) and trimethylsilyl ethylene (TMSE) share similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to its combination of a partially hydrogenated naphthyl ring and a trimethylsilyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H20Si |
|---|---|
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
trimethyl(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C13H20Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3 |
Clave InChI |
SCNDIOXTBOFCAF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


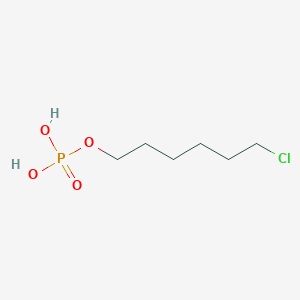
![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
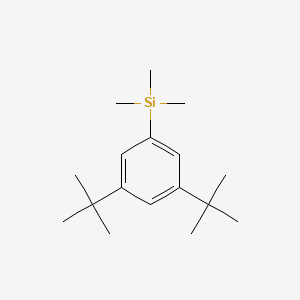
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
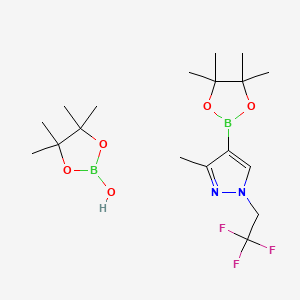
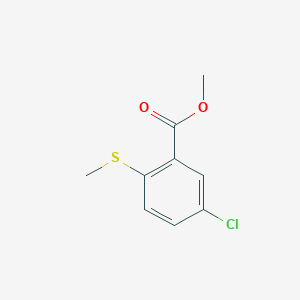
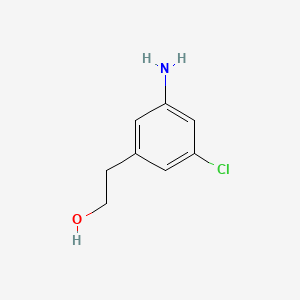
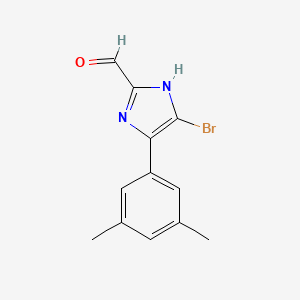
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
